molecular formula C13H24O3 B14441397 Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol CAS No. 78219-79-1

Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol

Cat. No.: B14441397
CAS No.: 78219-79-1
M. Wt: 228.33 g/mol
InChI Key: UNGGCBFMTPPGFF-UHFFFAOYSA-N
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Description

Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol is a specialized organic compound belonging to the class of ortho esters. Ortho esters are characterized by having three alkoxy groups attached to a single carbon atom. This particular compound is notable for its cyclic structure, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be synthesized through several methods:

Industrial Production Methods

Industrial production of ortho esters often employs the Pinner reaction due to its efficiency and the availability of starting materials. The reaction requires anhydrous conditions to prevent hydrolysis of the intermediate compounds.

Chemical Reactions Analysis

Types of Reactions

Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol undergoes several types of chemical reactions:

Common Reagents and Conditions

    Hydrolysis: Mild aqueous acid or base conditions.

    Johnson–Claisen Rearrangement: Requires an ortho ester with a deprotonatable alpha carbon.

    Bodroux–Chichibabin Aldehyde Synthesis: Utilizes Grignard reagents.

Major Products

    Hydrolysis: Produces esters and alcohols.

    Johnson–Claisen Rearrangement: Produces γ,δ-unsaturated esters.

    Bodroux–Chichibabin Aldehyde Synthesis: Produces aldehydes.

Scientific Research Applications

Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol has several applications in scientific research:

Mechanism of Action

The mechanism of action of orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol involves its hydrolysis to form esters and alcohols. The molecular targets and pathways depend on the specific application and the nature of the reactants involved. For example, in the Bodroux–Chichibabin aldehyde synthesis, the ortho ester reacts with a Grignard reagent to form an aldehyde through a formylation reaction .

Comparison with Similar Compounds

Orthohexanoic acid, cyclic ester with 2-(hydroxymethyl)-2-isopropyl-1,3-propanediol can be compared with other ortho esters such as:

The uniqueness of this compound lies in its cyclic structure, which imparts distinct chemical properties and reactivity compared to its acyclic counterparts.

Properties

CAS No.

78219-79-1

Molecular Formula

C13H24O3

Molecular Weight

228.33 g/mol

IUPAC Name

1-pentyl-4-propan-2-yl-2,6,7-trioxabicyclo[2.2.2]octane

InChI

InChI=1S/C13H24O3/c1-4-5-6-7-13-14-8-12(9-15-13,10-16-13)11(2)3/h11H,4-10H2,1-3H3

InChI Key

UNGGCBFMTPPGFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12OCC(CO1)(CO2)C(C)C

Origin of Product

United States

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